N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2,(H,21,24)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMORSXNOMQCE-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide typically involves the reaction of piperazine with phenylprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting intermediate is then reacted with phenyl isocyanate to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine derivatives. The structural similarity to other known anticancer agents suggests that this compound may exhibit similar properties.
Case Study: Structure-Activity Relationship (SAR)
A study focused on synthesizing and evaluating various piperazine derivatives for their anticancer activity demonstrated that modifications in the phenyl and propene groups significantly influenced cytotoxicity against several cancer cell lines. For instance, derivatives with electron-withdrawing groups showed enhanced activity against breast cancer cells (MCF7) with IC50 values ranging from 5.71 µM to 6.14 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 5.71 | Induces apoptosis |
| Compound B | A549 | 6.14 | Cell cycle arrest |
| N-Phenyl-Piperazine Derivative | HepG2 | 10.5 | Inhibition of proliferation |
Neuropharmacological Applications
The piperazine moiety is known for its neuroactive properties. Research indicates that compounds containing piperazine structures can exhibit anxiolytic and antidepressant effects. A study examining the pharmacological profile of similar piperazine derivatives found that they could modulate serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .
Neuropharmacological Activity Assessment
In vitro studies have shown that certain derivatives can enhance neurotransmitter release, thereby improving synaptic transmission:
| Compound | Target Receptor | Effect |
|---|---|---|
| Compound C | 5HT1A | Agonist |
| Compound D | D2 | Antagonist |
Antimicrobial Properties
The antimicrobial efficacy of N-phenyl derivatives has been explored in the context of drug-resistant pathogens. Compounds similar to N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains, indicating their potential as novel antimicrobial agents .
Antimicrobial Activity Data
A comparative analysis of antimicrobial activity revealed:
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Mycobacterium tuberculosis | 50 | Standard Antibiotic |
| Staphylococcus aureus | 25 | Penicillin |
| Escherichia coli | 30 | Tetracycline |
Mechanism of Action
The mechanism of action of N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets within the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural and pharmacological profile can be compared to several piperazine/piperidine carboxamides and related derivatives (Table 1). Key differences in substituents, stereochemistry, and target engagement are outlined below.
Table 1: Comparison of Structural and Pharmacological Features
Piperazine/Piperidine Carboxamides as FAAH Inhibitors
The target compound shares structural similarities with FAAH inhibitors such as PF-750 and JNJ-1661010, which employ a piperidine or piperazine core linked to a carboxamide group. While PF-750 (piperidine) and JNJ-1661010 (piperazine) exhibit nanomolar IC50 values against FAAH, the role of the (2E)-cinnamyl group in this compound remains underexplored. Computational studies suggest that rigid piperazine/piperidine cores facilitate covalent interactions with FAAH’s catalytic Ser241 residue, but the (2E)-cinnamyl substituent may introduce steric or electronic effects distinct from quinoline or thiadiazole groups in PF-750 and JNJ-1661010 .
Comparison with Flunarizine
Flunarizine, a structurally related piperazine derivative, shares the (2E)-cinnamyl group but replaces the carboxamide with a bis(4-fluorophenyl)methyl group. This modification shifts its activity from enzymatic inhibition to calcium/sodium channel blockade, highlighting how minor structural changes (amide vs. arylalkyl substituents) drastically alter pharmacological profiles .
Substituent Effects on Target Selectivity
- BCTC (): The 3-chloropyridin-2-yl and tert-butylphenyl groups in BCTC confer selectivity for TRPM8 channels over FAAH, underscoring the role of aromatic heterocycles in diversifying target engagement .
Carboxamide Linker Importance
Evidence from dopamine D3 receptor ligands (e.g., N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides) indicates that the carboxamide group is critical for receptor binding and selectivity. Removal of the carbonyl moiety reduces D3R affinity by >100-fold, suggesting that the carboxamide in this compound may similarly anchor interactions with enzymatic or receptor targets .
Biological Activity
N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, also known by its CAS number 219989-07-8, is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
The molecular formula of this compound is C20H23N3O, with a molecular weight of 337.5 g/mol. It has a melting point of 138°C and is categorized as a solid at room temperature .
Anticonvulsant Activity
Research indicates that compounds similar to N-phenyl derivatives exhibit anticonvulsant properties. In studies utilizing the maximal electroshock seizure model in mice, it was observed that certain piperazine derivatives significantly reduced seizure activity, suggesting that modifications in the piperazine structure can enhance anticonvulsant efficacy .
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) | Comments |
|---|---|---|
| N-phenyl derivative A | 78.06 | Enhanced potency |
| N-phenyl derivative B | 125.39 | Standard control |
Antitumor Activity
N-phenyl derivatives have shown promise as antitumor agents in various studies. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against several cancer cell lines, including HT29 and Jurkat cells. The mechanism appears to involve interaction with the Bcl-2 protein, which is crucial in regulating apoptosis .
Table 2: Cytotoxicity of N-Phenyl Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 13 | <1.98 | A431 |
| Compound 22 | <1.61 | HT29 |
The proposed mechanism for the biological activity of N-phenyl derivatives includes:
- Receptor Interaction : Binding to specific neurotransmitter receptors, modulating their activity.
- Apoptotic Pathways : Inducing apoptosis in cancer cells through Bcl-2 inhibition.
- Electrophysiological Effects : Altering ion channel dynamics leading to decreased neuronal excitability.
Study on Anticonvulsant Efficacy
A notable study examined the effects of N-phenyl derivatives on seizure models in rodents. The results indicated that these compounds could significantly lower seizure thresholds compared to controls, suggesting a robust anticonvulsant profile .
Study on Antitumor Activity
In another investigation focusing on the cytotoxic effects against cancer cell lines, researchers synthesized various N-substituted piperazine derivatives and assessed their activity against tumor cells. The findings revealed that certain modifications led to increased potency and selectivity against malignant cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
